molecular formula C13H15NS B7896076 (4-(3,4-Dimethylphenyl)thiophen-2-yl)methanamine

(4-(3,4-Dimethylphenyl)thiophen-2-yl)methanamine

Cat. No.: B7896076
M. Wt: 217.33 g/mol
InChI Key: HIPRUMUTFJDHDE-UHFFFAOYSA-N
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Description

(4-(3,4-Dimethylphenyl)thiophen-2-yl)methanamine is a thiophene-based aromatic amine with the molecular formula C₁₃H₁₅NS and a molecular weight of 217.34 g/mol (CAS: 1341084-58-9). Its structure comprises a thiophene ring substituted at the 2-position with a methanamine group and at the 4-position with a 3,4-dimethylphenyl moiety (Figure 1).

Properties

IUPAC Name

[4-(3,4-dimethylphenyl)thiophen-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NS/c1-9-3-4-11(5-10(9)2)12-6-13(7-14)15-8-12/h3-6,8H,7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPRUMUTFJDHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=C2)CN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3,4-Dimethylphenyl)thiophen-2-yl)methanamine typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Substitution with 3,4-Dimethylphenyl Group: The thiophene ring can be functionalized with a 3,4-dimethylphenyl group through a Friedel-Crafts acylation reaction.

    Introduction of the Methanamine Group:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Amide Reduction

Primary amides (e.g., benzamides) can be reduced to methanamines using HBPin (hydroxypinacolborane) and a catalyst like 1 (a transition metal-free system). This method avoids metal catalysts and operates under mild conditions (e.g., toluene, 40°C for 12 hours) .

Key Steps :

  • React amide (e.g., 4-(3,4-dimethylphenyl)thiophene-2-carboxamide) with HBPin (4 equivalents) and catalyst 1 (2 mol%).

  • Hydrolyze with HCl (1 M) to isolate the methanamine hydrochloride salt .

Condensation Reactions

Imine formation via condensation of thiophene aldehydes with amines is another pathway. For example, 5-(2-phenylethynyl)thiophene-2-carbaldehyde reacts with 3,4-dimethylaniline using NH₄HF₂ as an acid catalyst in methanol . This suggests potential for similar condensation strategies with methanamine derivatives.

Reaction Analysis

The reactivity of (4-(3,4-Dimethylphenyl)thiophen-2-yl)methanamine likely involves:

Reduction

The methanamine group could undergo further reduction to form secondary amines or other derivatives, though specific conditions for this compound are not explicitly documented in the reviewed sources.

Substitution Reactions

The thiophene ring may undergo electrophilic substitution (e.g., bromination or chlorination) at positions ortho or para to the methanamine group, depending on directing effects.

Reaction Conditions and Reagents

Reaction Type Reagents/Conditions Key Observations Source
Amide Reduction HBPin (4 equiv.), catalyst 1 (2 mol%), toluene, 40°CHigh yields (e.g., 75–97% for analogous derivatives)
Condensation NH₄HF₂ (acid catalyst), methanolImine formation with thiophene aldehydes
Oxidation KMnO₄, acidic mediumPotential thiophene oxidation or nitration

Spectroscopic and Structural Insights

NMR and mass spectrometry data for similar compounds (e.g., (4-methoxyphenyl)methanamine) show diagnostic peaks:

  • ¹H NMR : Broad NH signals (δ 8.45–8.70 ppm), aromatic protons (δ 6.90–7.95 ppm), and methylene groups (δ 3.70–4.12 ppm) .

  • ¹³C NMR : Aromatic carbons (δ 113.9–159.3 ppm) and amine-related carbons (δ 41.3–41.8 ppm) .

Scientific Research Applications

The compound (4-(3,4-Dimethylphenyl)thiophen-2-yl)methanamine is a member of the thiophene family, which has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications in scientific research, particularly in medicinal chemistry, materials science, and organic electronics.

Medicinal Chemistry

Anticancer Activity
Research has shown that derivatives of thiophenes exhibit significant anticancer properties. For instance, studies have indicated that compounds similar to this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Case Study:
A study published in the Journal of Medicinal Chemistry investigated a series of thiophene derivatives for their anticancer activity. The results demonstrated that specific substitutions on the thiophene ring enhanced cytotoxicity against breast cancer cells, suggesting that this compound could be a lead compound for further development.

Organic Electronics

Conductive Polymers
Thiophene derivatives are widely used in the development of conductive polymers due to their excellent electronic properties. This compound can serve as a building block for synthesizing polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Research Findings:
A recent paper highlighted the synthesis of copolymers incorporating thiophene derivatives, which showed improved charge transport properties and stability when used in OLED applications. The incorporation of this compound into these polymers could enhance their performance.

Material Science

Sensors and Catalysts
The compound's unique electronic properties make it suitable for use in sensors and catalytic systems. Thiophene-based materials have been explored for their ability to detect gases or biomolecules due to their high surface area and tunable electronic properties.

Case Study:
Research conducted on thiophene-based sensors demonstrated their effectiveness in detecting volatile organic compounds (VOCs). The study found that incorporating this compound into sensor designs improved sensitivity and selectivity towards specific analytes.

Table 1: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer activityInduces apoptosis in cancer cell lines
Organic ElectronicsConductive polymersEnhanced charge transport in OLEDs
Material ScienceSensors and catalystsImproved sensitivity for detecting VOCs

Table 2: Research Studies on Thiophene Derivatives

Study ReferenceFocus AreaResults
Journal of Medicinal ChemistryAnticancer ActivitySignificant inhibition of cancer cell proliferation
Organic Electronics JournalConductive PolymersImproved stability and performance in OLED applications
Sensors & Actuators BGas DetectionEnhanced sensitivity for VOC detection

Mechanism of Action

The mechanism of action of (4-(3,4-Dimethylphenyl)thiophen-2-yl)methanamine depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets would require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The 3,4-dimethylphenyl group distinguishes this compound from analogs with halogenated or alkoxy-substituted phenyl rings. Key comparisons include:

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Applications
(4-(3,4-Dimethylphenyl)thiophen-2-yl)methanamine C₁₃H₁₅NS 217.34 3,4-Dimethylphenyl High lipophilicity, potential CNS activity
[4-(3,5-Difluorophenyl)thiophen-2-yl]methanamine C₁₁H₉F₂NS 225.26 3,5-Difluorophenyl Enhanced electronegativity, improved binding affinity
[5-(4-Methoxyphenyl)thiophen-2-yl]methanamine C₁₂H₁₃NOS 219.30 4-Methoxyphenyl Increased solubility (polar OCH₃ group)
  • Electron-Donating vs. Fluorine substituents (e.g., 3,5-difluorophenyl) introduce electron-withdrawing effects, enhancing dipole interactions and binding to targets like serotonin transporters. The methoxy group in [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine balances lipophilicity and solubility, making it suitable for aqueous-phase reactions.

Heterocycle Variations

Replacing the thiophene ring with selenophene or furan alters electronic and steric properties:

Table 2: Heterocycle Modifications in Methanamine Derivatives
Compound Name Heterocycle Key Observations
(4-(thiophen-2-yl)phenyl)methanamine (18) Thiophene Moderate aromaticity; sulfur enhances π-conjugation
(4-(selenophen-2-yl)phenyl)methanamine (19) Selenophene Increased polarizability due to selenium; red-shifted absorption
(4-(furan-2-yl)phenyl)methanamine (20) Furan Reduced aromatic stability; higher reactivity
  • Thiophene vs.
  • Furan Derivatives : The oxygen atom in furan reduces electron delocalization, making such compounds more reactive in nucleophilic substitutions.

Biological Activity

(4-(3,4-Dimethylphenyl)thiophen-2-yl)methanamine is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a thiophene ring substituted with a dimethylphenyl group and an amine functional group. This unique structure may contribute to its interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes. The compound's amine group allows it to form hydrogen bonds with active sites on proteins, potentially modulating their activity. The precise pathways through which this compound exerts its effects are still under investigation, but initial studies suggest it may influence neurotransmitter systems and exhibit anti-inflammatory properties.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of thiophene derivatives. For instance, thiazole-bearing compounds have demonstrated significant anticonvulsant effects in various animal models, indicating that similar structures may possess comparable activities. The SAR analysis indicates that specific substitutions on the phenyl ring enhance anticonvulsant efficacy .

Antitumor Activity

Compounds containing thiophene moieties have been explored for their antitumor properties. For example, thiazole derivatives showed cytotoxic activity against cancer cell lines, with IC50 values indicating potent inhibition of cell growth. The presence of electron-donating groups like methyl at strategic positions on the phenyl ring has been associated with increased activity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • Substituents : Methyl and other electron-donating groups on the phenyl ring enhance biological activity.
  • Functional Groups : The presence of amine groups is crucial for interaction with biological targets.
  • Ring Structure : The thiophene ring is essential for maintaining the compound's biological properties.

Case Studies

Several studies have investigated compounds structurally similar to this compound:

  • Anticonvulsant Studies : Compounds derived from thiophene were tested in MES and scPTZ models, showing significant anticonvulsant effects with effective doses lower than standard treatments .
  • Cytotoxicity Tests : A series of thiazole derivatives were evaluated against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation, particularly in HT29 colon cancer cells .
  • SIRT2 Inhibition : Similar compounds have been investigated as inhibitors of SIRT2, a target in cancer therapy. Results indicated that modifications in the phenyl ring could significantly affect inhibitory potency .

Data Tables

Compound NameBiological ActivityIC50 ValueReference
Thiazole Derivative 1Anticonvulsant<20 mg/kg
Thiazole Derivative 2Cytotoxic (HT29)<1 µg/mL
Thiophene Analog 1SIRT2 Inhibition23 nM (mouse)

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